N-Me-Dl-Phe-Ome HCl
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Overview
Description
Mechanism of Action
Target of Action
N-Me-Dl-Phe-Ome HCl is primarily used as a building block in the synthesis of 1,4-benzodiazepine-2,5-diones . The primary targets of this compound are therefore the enzymes and proteins involved in the synthesis of these benzodiazepines.
Mode of Action
As a building block in the synthesis of 1,4-benzodiazepine-2,5-diones , it likely interacts with its targets through chemical reactions that lead to the formation of these benzodiazepines.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of 1,4-benzodiazepine-2,5-diones . These pathways involve a series of chemical reactions that transform the building blocks into the final benzodiazepine product.
Result of Action
The result of the action of this compound is the synthesis of 1,4-benzodiazepine-2,5-diones . These compounds have various applications, including as pharmaceuticals and research chemicals.
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the storage temperature for this compound is recommended to be +5 ± 3 °C , indicating that temperature can affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells. The specific enzymes, proteins, and other biomolecules that N-Me-Dl-Phe-Ome HCl interacts with are not currently known.
Cellular Effects
Given its use in proteomics research , it may be inferred that this compound could have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that this compound has been used in the synthesis of 1,4-benzodiazepine-2,5-diones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride typically involves the esterification of N-Methyl-DL-Phenylalanine with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives .
Scientific Research Applications
N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme kinetics and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-DL-Phenylalanine
- DL-Phenylalanine Methyl Ester
- N-Methyl-L-Phenylalanine Methyl Ester
Uniqueness
N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its methyl ester and hydrochloride functionalities make it particularly useful in synthetic and research applications .
Properties
IUPAC Name |
methyl 2-(methylamino)-3-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFGLAQTUGRAAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16975-45-4 |
Source
|
Record name | methyl 2-(methylamino)-3-phenylpropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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